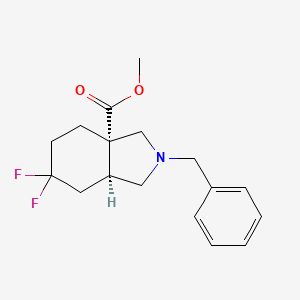
rel-Methyl (3aS,7aS)-2-benzyl-6,6-difluorooctahydro-3aH-isoindole-3a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoro-substituted isoindole ring system. The presence of fluorine atoms often imparts distinct chemical and physical properties, making such compounds valuable in research and industrial applications.
Métodos De Preparación
The synthesis of rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Isoindole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindole ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound may be studied for its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine: Due to its unique structure, it may exhibit biological activity that could be harnessed for therapeutic purposes, such as in the treatment of diseases.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially making the compound a potent modulator of biological pathways.
Comparación Con Compuestos Similares
Similar compounds to rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate include other fluorinated isoindole derivatives. These compounds may share some chemical properties but differ in their specific substituents and overall structure. The unique combination of benzyl and difluoro groups in rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C17H21F2NO2 |
|---|---|
Peso molecular |
309.35 g/mol |
Nombre IUPAC |
methyl (3aS,7aS)-2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate |
InChI |
InChI=1S/C17H21F2NO2/c1-22-15(21)16-7-8-17(18,19)9-14(16)11-20(12-16)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16-/m1/s1 |
Clave InChI |
HGNZYRWCQMYRJK-GDBMZVCRSA-N |
SMILES isomérico |
COC(=O)[C@@]12CCC(C[C@@H]1CN(C2)CC3=CC=CC=C3)(F)F |
SMILES canónico |
COC(=O)C12CCC(CC1CN(C2)CC3=CC=CC=C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
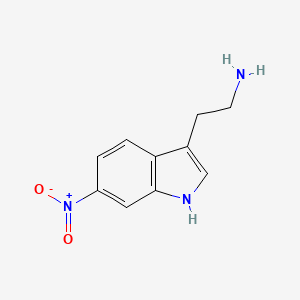
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)

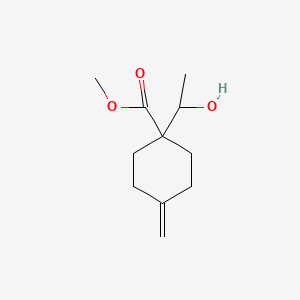
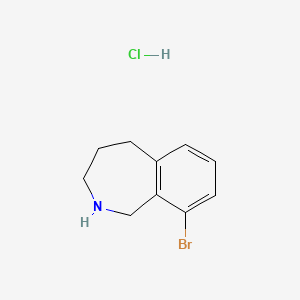
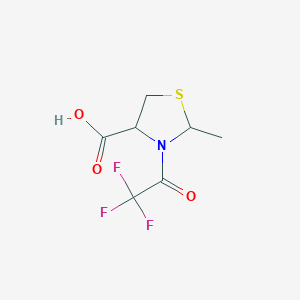


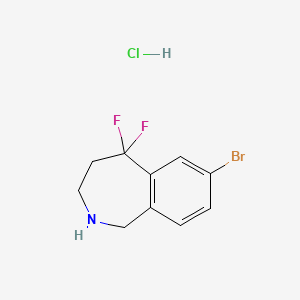
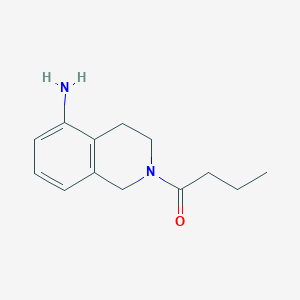
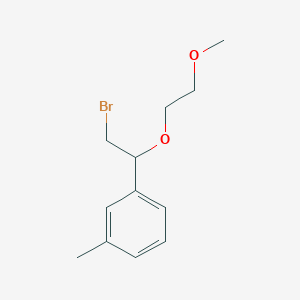

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
